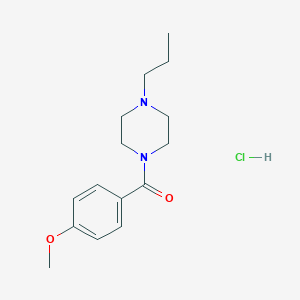

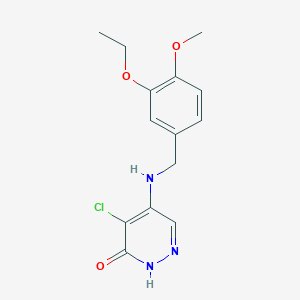

2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine involves several principal routes, highlighting its analgesic properties. Key steps include C-alkylation, reduction of the ketone carbonyl group, and elimination processes. Derivatives serve as crucial intermediates, synthesized from 2-(m-methoxyphenyl)cyclohexanone through sequential chemical reactions (Bruderer & Bernauer, 1983).

Molecular Structure Analysis

The molecular structure of derivatives related to 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine has been characterized by X-ray single-crystal diffraction, revealing details about the conformation of cyclohexenone rings and the presence of intramolecular hydrogen bonds (Shi et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine derivatives exhibit diverse reactivity patterns. For instance, enzymatic desymmetrization processes have been developed for the efficient synthesis of related monoesters, highlighting the compound's versatility in synthetic chemistry (Goswami & Kissick, 2009).

Physical Properties Analysis

The physical properties of 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine and its derivatives, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in various environments. However, specific studies focusing on these properties were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for various chemical transformations, are essential for comprehensively understanding 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine. Reactions with active methylene compounds, for example, demonstrate the compound's capacity for engaging in diverse chemical pathways (Wang & Imafuku, 2004).

Aplicaciones Científicas De Investigación

Synthesis and Analgesic Properties

- Synthesis Routes : Different routes for synthesizing 2-[1-(m-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethyl-ethylamine, a compound with analgesic properties, have been explored. These include processes involving C-alkylation, reduction of the ketone carbonyl group, and elimination reactions (Bruderer & Bernauer, 1983).

Antidepressant Activity

- Neurotransmitter Uptake Inhibition : Certain 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have been found to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters such as norepinephrine and serotonin. This subset includes compounds with a halogen or methoxy substituent, indicating potential antidepressant activity (Yardley et al., 1990).

- Biochemical Profile of Wy-45,030 : The compound Wy-45,030, a derivative of 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine, has shown a neurochemical profile predictive of antidepressant activity. It inhibits monoamine uptake and imipramine receptor binding in rat brains, without exhibiting side-effects common to tricyclic therapy (Muth et al., 1986).

Treatment of Inflammation and Pain

- Use in Treating Inflammation and Pain : Compounds like 5-cyclohexyl-2,3-bis(4-methoxyphenyl)thiophene, related to 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine, have been found useful in treating inflammation and pain (Sikora, 2000).

Structural Characterization

- Crystal Structure Analysis : Studies have been conducted to characterize the crystal structure of related compounds, providing insights into their molecular configurations and potential interactions (Tessler & Goldberg, 2004).

Additional Insights

- Potential Anticancer Properties : Crystal and molecular docking studies suggest that certain derivatives of cyclohexane, related to 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine, may have potential as anticancer agents. These compounds have shown bacterial inhibition and are being explored for their pharmaceutical applications (Kokila et al., 2017).

Mecanismo De Acción

Target of Action

Deoxy Venlafaxine, also known as Deoxyvenlafaxine, (+/-)-Deoxy venlafaxine, or 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine, primarily targets the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, two key neurotransmitters .

Mode of Action

Deoxy Venlafaxine acts as a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and a weak inhibitor of dopamine reuptake . It blocks the reuptake of these neurotransmitters by inhibiting their transporters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission . This results in mood elevation, which is beneficial in the treatment of conditions like major depressive disorder .

Biochemical Pathways

The action of Deoxy Venlafaxine affects several biochemical pathways. It has been shown to influence neurotrophic signaling and neuroplasticity , including glutamatergic transmission and insulin-mediated neuronal processes . This suggests that the drug may enhance functional reorganization and brain plasticity, potentially improving the symptoms of depression .

Pharmacokinetics

The pharmacokinetics of Deoxy Venlafaxine involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed orally, with a distribution volume indicating extensive distribution into tissues . The drug is metabolized in the liver via CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV) . The metabolites are excreted primarily in urine .

Result of Action

The molecular and cellular effects of Deoxy Venlafaxine’s action involve changes in neurotransmitter levels and neuronal activity. By inhibiting the reuptake of serotonin and norepinephrine, it increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . This leads to improved mood and reduced symptoms of depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Deoxy Venlafaxine. For instance, the presence of oxidants, sulfate, and chloride ions can accelerate the degradation of the drug, reducing its half-life . Additionally, genetic factors such as polymorphisms in drug-metabolizing enzymes can affect the drug’s pharmacokinetics and response .

Direcciones Futuras

The future directions for the use or study of 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine are not provided in the search results. Given its use as an analytical reference in pharmacopoeia , future research might involve its use in the analysis of new drugs or the study of drug metabolites.

Propiedades

IUPAC Name |

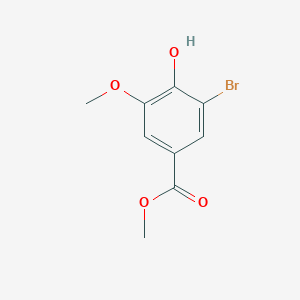

2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h9-12,14,17H,4-8,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELISZWQPGCXDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076199-92-2 |

Source

|

| Record name | 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CYCLOHEXYL-2-(4-METHOXYPHENYL)-N,N-DIMETHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CH6VK3N06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)

![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)

![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)